molecular formula C19H22FN5O3S B2665874 Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 869343-87-3

Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2665874
CAS No.: 869343-87-3
M. Wt: 419.48
InChI Key: OBSPCLKYUSYURS-UHFFFAOYSA-N
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Description

“Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with two heteroatoms (nitrogen and sulfur). Thiazoles are known to have various pharmaceutical applications and their derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes a fluorophenyl group, a thiazole ring, and a piperazine ring, among others. The thiazole ring is a key structural feature, as thiazoles are known to have various pharmaceutical applications .

Scientific Research Applications

Antimicrobial Activities

Compounds with structures closely related to Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have shown good to moderate antimicrobial activities against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010). Similarly, microwave-assisted synthesis of hybrid molecules containing cephalosporanic or penicillanic acid moieties linked to a piperazine scaffold demonstrated antimicrobial activities, suggesting the usefulness of such structural frameworks in antibiotic development (Başoğlu et al., 2013).

Antitumor Activity

The structure of this compound hints at potential antitumor activities. A study on novel 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group reported significant inhibitory activity against CDC25B, a phosphatase implicated in cancer progression, indicating the antitumor potential of such compounds (Ding et al., 2016).

Neuroleptic Activity

Compounds featuring piperazine and related heterocyclic structures have been explored for their neuroleptic (antipsychotic) activities. Research into 5-piperazinylalkyl-2(3H)-oxazolones revealed compounds with interesting neuroleptic activity, demonstrating the relevance of these structural motifs in designing drugs with potential applications in treating psychiatric disorders (Cascio et al., 1989).

Antihypertensive Agents

The incorporation of piperazine and triazolo[1,5-alpha]pyrimidine structures has yielded compounds with notable antihypertensive activities, underscoring the pharmaceutical potential of incorporating these structural elements into novel therapeutic agents (Bayomi et al., 1999).

Properties

IUPAC Name

ethyl 4-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-6-4-5-7-14(13)20)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSPCLKYUSYURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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